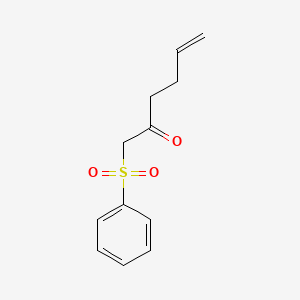
1-(Benzenesulfonyl)hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)hex-5-en-2-one is an organic compound with the molecular formula C₁₂H₁₄O₃S. It is characterized by the presence of a benzenesulfonyl group attached to a hex-5-en-2-one backbone. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)hex-5-en-2-one typically involves the reaction of benzenesulfonyl chloride with hex-5-en-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5SO2Cl+C6H10O→C12H14O3S+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hex-5-en-2-one derivatives.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)hex-5-en-2-one involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving sulfonylation and subsequent modifications of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hexen-2-one,1-(phenylsulfonyl)
- 6-(phenylsulfonyl)-1-hexen-5-one
- 1-phenylsulfonyl-5-hexen-2-one
Uniqueness
1-(Benzenesulfonyl)hex-5-en-2-one is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
80945-31-9 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)hex-5-en-2-one |
InChI |
InChI=1S/C12H14O3S/c1-2-3-7-11(13)10-16(14,15)12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10H2 |
Clé InChI |
WEFDPVTVZDRFGC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


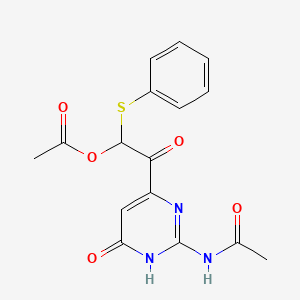
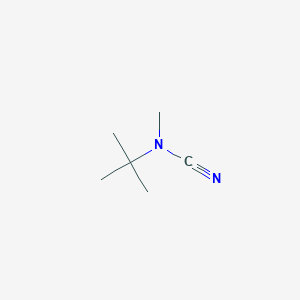
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)


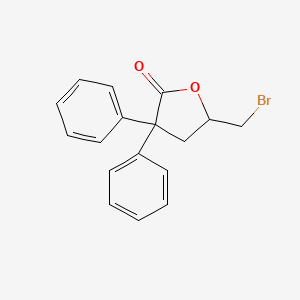
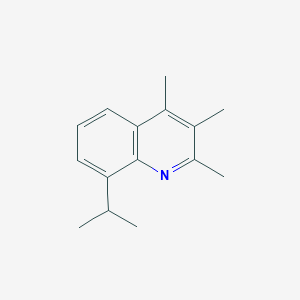
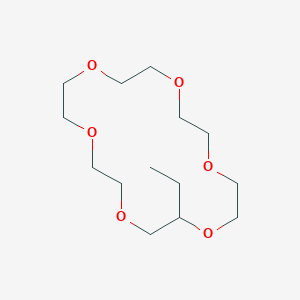
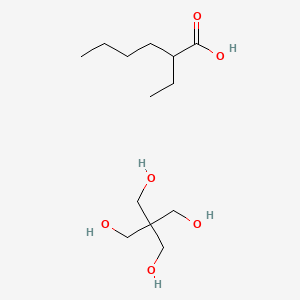
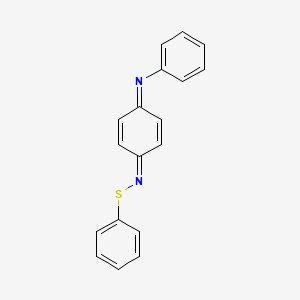

![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


